molecular formula C7H5ClFNO2 B14030924 5-Chloro-6-fluoro-4-methoxynicotinaldehyde CAS No. 2007919-33-5

5-Chloro-6-fluoro-4-methoxynicotinaldehyde

Cat. No.: B14030924
CAS No.: 2007919-33-5
M. Wt: 189.57 g/mol
InChI Key: OBJWZIPEAKSWIR-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-4-methoxynicotinaldehyde is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of nicotinaldehyde, characterized by the presence of chlorine, fluorine, and methoxy groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-4-methoxynicotinaldehyde typically involves multi-step organic reactions. One common method is the halogenation of nicotinaldehyde derivatives, followed by the introduction of the methoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and methylation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-4-methoxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace halogen atoms under appropriate conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-6-fluoro-4-methoxynicotinaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-4-methoxynicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-methoxynicotinaldehyde: Similar structure but lacks the fluorine atom.

    6-Fluoro-4-methoxynicotinaldehyde: Similar structure but lacks the chlorine atom.

    5-Fluoro-6-chloronicotinaldehyde: Similar structure but lacks the methoxy group.

Uniqueness

5-Chloro-6-fluoro-4-methoxynicotinaldehyde is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity

Properties

CAS No.

2007919-33-5

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

5-chloro-6-fluoro-4-methoxypyridine-3-carbaldehyde

InChI

InChI=1S/C7H5ClFNO2/c1-12-6-4(3-11)2-10-7(9)5(6)8/h2-3H,1H3

InChI Key

OBJWZIPEAKSWIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1C=O)F)Cl

Origin of Product

United States

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